N,N-dimethyl-3-[(methylamino)methyl]benzamide
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Overview
Description
N,N-dimethyl-3-[(methylamino)methyl]benzamide is an organic compound with the molecular formula C10H16N2O It is a derivative of benzamide, characterized by the presence of dimethyl and methylamino groups attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-[(methylamino)methyl]benzamide typically involves the reaction of benzoyl chloride with N,N-dimethyl-1,3-propanediamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-[(methylamino)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
N,N-dimethyl-3-[(methylamino)methyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-[(methylamino)methyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. The presence of dimethyl and methylamino groups enhances its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethylbenzamide
- N-methyl-3-[(methylamino)methyl]benzamide
- N,N-dimethyl-3-aminobenzamide
Uniqueness
N,N-dimethyl-3-[(methylamino)methyl]benzamide is unique due to the presence of both dimethyl and methylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups play a crucial role.
Properties
Molecular Formula |
C11H17ClN2O |
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Molecular Weight |
228.72 g/mol |
IUPAC Name |
N,N-dimethyl-3-(methylaminomethyl)benzamide;hydrochloride |
InChI |
InChI=1S/C11H16N2O.ClH/c1-12-8-9-5-4-6-10(7-9)11(14)13(2)3;/h4-7,12H,8H2,1-3H3;1H |
InChI Key |
NQCNVLOZJDTGQM-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=CC=C1)C(=O)N(C)C.Cl |
Origin of Product |
United States |
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